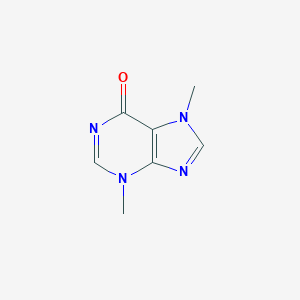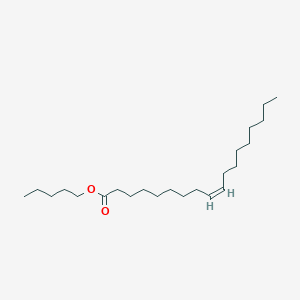
Amyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyl oleate is a fatty acid ester that is commonly used in the pharmaceutical industry. It is synthesized by the reaction of oleic acid with amyl alcohol. Amyl oleate is used as a solvent, emulsifier, and lubricant in various pharmaceutical formulations. It is also used as a carrier oil in the production of perfumes and cosmetics.
Mécanisme D'action
The mechanism of action of amyl oleate is not fully understood. However, it is believed to act by enhancing the solubility and bioavailability of drugs. It may also have direct pharmacological effects due to its anti-inflammatory, antioxidant, and antimicrobial properties.
Biochemical and Physiological Effects:
Amyl oleate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals. Additionally, it has been found to have antimicrobial activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Amyl oleate has several advantages for use in lab experiments. It is a non-toxic and biodegradable solvent that is easy to handle. It also has the ability to enhance the solubility and bioavailability of poorly soluble drugs. However, its use may be limited by its relatively high cost compared to other solvents.
Orientations Futures
There are several potential future directions for research on amyl oleate. One area of research could focus on its potential use as a drug delivery system for poorly soluble drugs. Another area of research could focus on its potential use as a natural preservative in the food and cosmetic industries. Additionally, further studies could be conducted to better understand its mechanism of action and potential pharmacological effects.
Méthodes De Synthèse
The synthesis of amyl oleate involves the reaction of oleic acid with amyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction takes place in a round-bottom flask under reflux conditions. The resulting product is then purified by distillation.
Applications De Recherche Scientifique
Amyl oleate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to have various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been found to have potential as a drug delivery system due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Propriétés
Numéro CAS |
142-57-4 |
|---|---|
Nom du produit |
Amyl oleate |
Formule moléculaire |
C23H44O2 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
pentyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h12-13H,3-11,14-22H2,1-2H3/b13-12- |
Clé InChI |
YEUKJHYLBPPSQJ-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |
Autres numéros CAS |
58930-03-3 142-57-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





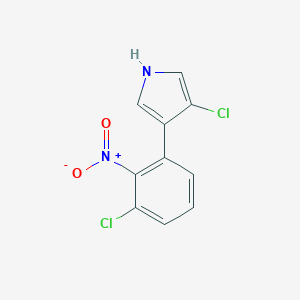


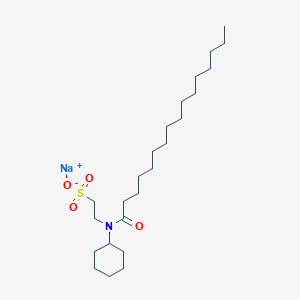

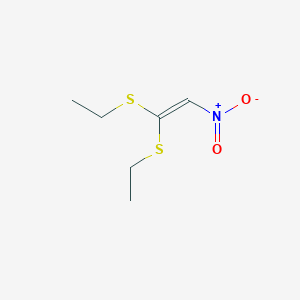
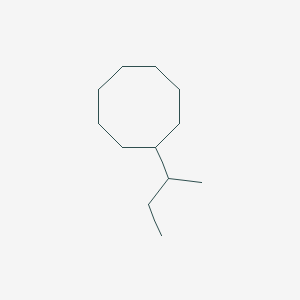
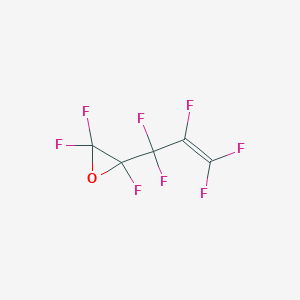

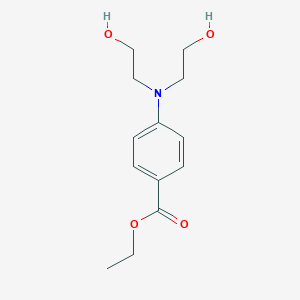
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
